molecular formula C12H13NO3S B1143519 Pyridinium p-toluenesulfonate CAS No. 14265-88-4

Pyridinium p-toluenesulfonate

Cat. No. B1143519
CAS RN: 14265-88-4
M. Wt: 251.30152
InChI Key:
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Description

Pyridinium p-Toluenesulfonate (PPTS) is a white to off-white crystalline powder with various physical and chemical properties . It is highly soluble in polar solvents but has limited solubility in nonpolar solvents . PPTS is stable and can withstand moderate temperatures without significant degradation .


Synthesis Analysis

PPTS is a colorless solid salt of pyridine and p-toluenesulfonic acid . It is used as a weakly acidic catalyst, providing an organic soluble source of pyridinium ions . The ionic liquid pyridinium p-toluenesulfonate was obtained through an ionic reaction resulting in a crystalline white solid .


Molecular Structure Analysis

The molecular formula of PPTS is C12H13NO3S . It has a molar mass of 251.30 g·mol−1 . The InChI key is ZDYVRSLAEXCVBX-UHFFFAOYSA-N .


Chemical Reactions Analysis

PPTS plays a crucial role in several key steps of synthesis . It acts as a Lewis acid catalyst, facilitating the Claisen rearrangement, one-pot acetal deprotection, diastereoselective Henry reaction, and regioselective azidoalkoxylation of enol ether .


Physical And Chemical Properties Analysis

PPTS is a colorless solid . It has a melting point of 120 °C . The acidity (pKa) is 5.21 .

Scientific Research Applications

  • Catalysis in Esterification Reactions : Pyridinium p-toluenesulfonate has been used as a catalyst in the esterification of carboxylic acids with primary alcohols, leading to the selective production of corresponding esters in high yields. This process was facilitated even at relatively low temperatures despite the high melting points of pyridinium salts (Ganeshpure & Das, 2007).

  • Enhancement of Catalytic Activities : Modification of Pyridinium p-toluenesulfonate with lipid chains and nitro groups has shown to improve its catalytic activity and selectivity, particularly in suppressing side reactions during alcohol condensation processes. This has enabled efficient esterification reactions with high yields (Wang, Liu, Xu, & Gao, 2013).

  • Applications in Nonlinear Optics : The compound has been used in the synthesis of salts for second-order nonlinear optics. These studies have focused on creating materials with high hyperpolarizability and strong nonlinear optical properties (Umezawa et al., 2005).

  • Fluorescent Intensification for UV Scanner Cameras : It has been found effective as a fluorescent intensification screen for ultraviolet scanner cameras, particularly in identifying nucleotide derivatives (Petersen & Murray, 1960).

  • Selective Removal in Organic Synthesis : This compound has been used to selectively remove certain groups from phenolic and alcoholic silyl ethers, a method that could be valuable in complex organic synthesis (Prakash, Saleh, & Blair, 1994).

  • Electrochemistry : In the field of electrochemistry, pyridinium p-toluenesulfonate has been involved in the study of redox behavior of polypyrrole films. The presence of pyridinium in electrolytic solutions has shown to influence the redox processes of these films (Mogi, Watanabe, & Motokawa, 2001).

  • Pharmacology : Pyridinium p-toluenesulfonate has been studied in pharmacology for its effects on blood pressure and cardiac toxicity, although its high toxicity limits its therapeutic use (Haley, Flesher, & Komesu, 1958).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

PPTS has been extensively explored as an organic catalyst for promoting chemical transformations such as synthesis and cleavage of acetals, and deprotection of silyl or tetrahydropyranyl groups . This pyridinium salt can be facilely prepared from pyridine and p-toluenesulfonic acid and has good solubility in organic solvents like methylene chloride, chloroform, acetone, and ethanol . It is expected that the use of PPTS in organic synthesis will continue to expand in the future.

properties

IUPAC Name

4-methylbenzenesulfonate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H5N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-6-5-3-1/h2-5H,1H3,(H,8,9,10);1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYVRSLAEXCVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Pyridinium p-toluenesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Pyridinium p-toluenesulfonate

CAS RN

24057-28-1
Record name Pyridinium p-toluenesulfonate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

The pyridinium p-toluenesulfonate was prepared by swirling 17.1 g (90 mmoles) of p-toluenesulfonic acid monohydrate with 36 ml (450 mmoles) of pyridine at ambient temperature in a 100-ml round-bottomed flask for 20 minutes. Excess pyridine was removed in a rotary evaporator. White crystals formed which were dried in a vacuum oven overnight at 80°. The yield was 21 g (84%), m.p. 120°.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
8,570
Citations
M Miyashita, A Yoshikoshi… - The Journal of Organic …, 1977 - ACS Publications
Ae~ AE*/RT (Table II). It has been observed in these experiments that the first-order rate constants exponentially in-crease with increasing negative acidity function,-Ho, 9-12 of …
Number of citations: 190 pubs.acs.org
W Wang, H Liu, S Xu, Y Gao - Synthetic communications, 2013 - Taylor & Francis
… The lipid analogs of pyridinium p-toluenesulfonate (PPTS) were examined for catalysis of the … 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate (6) is a lead catalyst that promoted …
Number of citations: 11 www.tandfonline.com
R Laroum, A Debache - Synthetic Communications, 2018 - Taylor & Francis
In this work we describe a new, highly efficient method for the synthesis of 3-methyl-4-arylmethylidene-isoxazol-5(4H)-one derivatives by a three-component reaction between aromatic …
Number of citations: 31 www.tandfonline.com
C Boureghda, I Amine Khodja… - Letters in Organic …, 2016 - ingentaconnect.com
… Pyridinium p-toluenesulfonate (PPTS) with a melting point of … In addition, lipid analogs of pyridinium p-toluenesulfonate were … the catalytic activity of pyridinium p-toluenesulfonate in the …
Number of citations: 13 www.ingentaconnect.com
Z Glavcheva, H Umezawa, Y Mineno… - Japanese journal of …, 2005 - iopscience.iop.org
DAST, 1-methyl-4-{2-[4-(dimethylamino) phenyl] ethenyl} pyridinium p-toluenesulfonate, has been recently reported as an efficient THz-wave generator by difference frequency …
Number of citations: 43 iopscience.iop.org
MD Bartholomä, W Ouellette, J Zubieta - … Crystallographica Section E …, 2009 - scripts.iucr.org
In the crystal of the title compound, C14H11N2O2+·C7H7O3S−, the cation and anion interact by way of an aromatic π–π interaction [centroid–centroid separation = 3.5783 (2) Å] and a T…
Number of citations: 1 scripts.iucr.org
RT Burke, EA Blubaugh, WT Yap, RA Durst - Journal of electroanalytical …, 1984 - Elsevier
The electrochemical and spectroelectrochemical behavior of N-methyl-4-(5-phenyl-2-oxazolyl)pyridinium p-toluenesulfonate was studied to provide an evaluation of the electrochromic …
Number of citations: 3 www.sciencedirect.com
T Matsukawa, Y Mineno, T Odani, S Okada… - Journal of crystal …, 2007 - Elsevier
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate and p-chlorobenezenesulfonate (DAST and DASC) have excellent second-order nonlinear optical …
Number of citations: 34 www.sciencedirect.com
G Sivaraj, N Jayamani, V Siva - Journal of Molecular Structure, 2021 - Elsevier
… In this work, crystal growth, solid state properties and quantum chemical studies of 4-(dimethylamino)pyridinium p-toluenesulfonate are presented and their results are explained in detail…
Number of citations: 13 www.sciencedirect.com
X Sun, Y Yang, F Lu - Polymer, 1999 - Elsevier
… -4,4′-(1,4-phenylene)bis(2,6-diphenyl pyridinium dihydrogen phosphate) and l,1′-di[4-(4-aminophenoxy)phenyl]-4,4′-(1,4-phenylene)bis(2,6-diphenyl pyridinium p-toluenesulfonate…
Number of citations: 3 www.sciencedirect.com

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